(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine
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Overview
Description
®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a complex organic compound with a unique structure that includes a methoxy group and a fused diazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo Ring: The initial step involves the formation of the pyrrolo ring through a cyclization reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide.
Formation of the Diazepine Ring: The final step involves the formation of the diazepine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
®-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine: shares structural similarities with other diazepine derivatives, such as diazepam and clonazepam.
Unique Features: The presence of the methoxy group and the specific configuration of the fused ring system make this compound unique compared to other diazepine derivatives.
Highlighting Uniqueness
Methoxy Group: The methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Fused Ring System: The specific arrangement of the fused ring system can affect the compound’s binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(6aR)-2-methoxy-6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C13H18N2O/c1-16-12-4-5-13-10(7-12)9-15-6-2-3-11(15)8-14-13/h4-5,7,11,14H,2-3,6,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
MJXATPYYFLUVRK-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC[C@H]3CCCN3C2 |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC3CCCN3C2 |
Origin of Product |
United States |
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